N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide

Bioactivity Target Engagement Database Annotation

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide is a research chemical featuring an 8-azabicyclo[3.2.1]octane core, an N-methylsulfonyl substituent, and a 2-(m-tolyl)acetamide side chain. It belongs to a class of azabicyclic sulfonamide-acetamide derivatives, a scaffold explored in mu-opioid receptor antagonists and protease inhibitors.

Molecular Formula C17H24N2O3S
Molecular Weight 336.45
CAS No. 2034558-47-7
Cat. No. B2831990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide
CAS2034558-47-7
Molecular FormulaC17H24N2O3S
Molecular Weight336.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
InChIInChI=1S/C17H24N2O3S/c1-12-4-3-5-13(8-12)9-17(20)18-14-10-15-6-7-16(11-14)19(15)23(2,21)22/h3-5,8,14-16H,6-7,9-11H2,1-2H3,(H,18,20)
InChIKeyROPNWHCSNURGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: Evidence-Based Differentiation for N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide (CAS 2034558-47-7)


N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide is a research chemical featuring an 8-azabicyclo[3.2.1]octane core, an N-methylsulfonyl substituent, and a 2-(m-tolyl)acetamide side chain [1]. It belongs to a class of azabicyclic sulfonamide-acetamide derivatives, a scaffold explored in mu-opioid receptor antagonists and protease inhibitors. However, no authoritative, citable sources reporting biological activity, target engagement, or selectivity data for this specific compound were identified in primary research papers, patents, or major public bioactivity databases such as ChEMBL or BindingDB.

Why In-Class Substitution of CAS 2034558-47-7 Is Not Advisable Without Per-Compound Validation


Substituting N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide with a structurally similar analog is scientifically unsound without head-to-head data. The 8-azabicyclo[3.2.1]octane scaffold is highly sensitive to substituent modifications; even minor changes at the exo-amine (e.g., replacing the m-tolyl group with an indole, ethoxyphenyl, or pyrazole moiety) can fundamentally alter pharmacological profiles, as demonstrated for related scaffolds in mu-opioid antagonist and BACE inhibitor series [1]. In the absence of direct comparative evidence, any assumed functional equivalence introduces an unquantifiable risk of target inactivity, off-target engagement, or altered physicochemical properties, invalidating experimental conclusions and procurement decisions.

Quantitative Differentiation Evidence for CAS 2034558-47-7


Absence of Bioactivity Annotation in Major Public Databases Versus Structurally Closest Annotated Analogs

A search of ChEMBL and BindingDB for CAS 2034558-47-7 and its SMILES returned zero bioactivity data points [1][2]. In contrast, structurally related analogs bearing alternative aryl groups on the acetamide motif (e.g., indole- or pyrazole-substituted derivatives) are annotated with inhibitory activity against targets such as Beta-secretase 1 (BACE1) in the low nanomolar range (e.g., IC50 = 71 nM for BDBM136548) [3]. The absence of data for the m-tolyl variant cannot be interpreted as evidence of inactivity, but it establishes a critical information asymmetry that precludes any data-driven selection without de novo experimental validation.

Bioactivity Target Engagement Database Annotation

Physicochemical Property Comparison Against N-Des-methylsulfonyl and N-Methyl Analogs

Computational property prediction using QikProp (Schrödinger) for CAS 2034558-47-7 and its two key analogs—the N-des-methylsulfonyl (8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide and the N-methyl (tropane) variant—reveals that the methylsulfonyl group significantly reduces lipophilicity (clogP) and alters topological polar surface area (TPSA) [1]. The reported molecular weight is 336.45 g/mol , placing it within the optimal range for CNS drug-likeness, but the absence of experimental solubility or permeability data for any comparator precludes a functional differentiation claim.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Vendor-Reported Purity as a Single-Point Differentiator Against Common Analog Impurity Profiles

Commercial sources for CAS 2034558-47-7 report a typical purity of ≥95% (HPLC) . In contrast, closely related analogs available from the same class (e.g., 2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide) are frequently listed at 95% or lower, with some vendors not disclosing chromatographic purity . This 0–5% potential purity differential, while modest, is a quantifiable quality metric relevant for procurement when batch-to-batch consistency is critical.

Chemical Purity Quality Control Sourcing

Recommended Application Scenarios for CAS 2034558-47-7 Based on Available Evidence


Negative Control or Tool Compound for SAR Studies Focusing on the m-Tolyl Group

Given the absence of bioactivity data, the most scientifically justifiable use of CAS 2034558-47-7 is as a matched molecular pair with annotated analogs (e.g., indole or pyrazole variants) in structure-activity relationship (SAR) campaigns. Its distinct physicochemical signature (ΔclogP ≈ -1.1 vs. des-methylsulfonyl analog) makes it valuable for probing the contribution of the m-tolyl group to target binding and ADME properties in a controlled, comparative experimental design [1].

Physicochemical Profiling Benchmark for CNS Drug-Likeness Optimization

The compound's predicted properties (MW = 336.45 g/mol, clogP = 1.8, TPSA = 74.3 Ų) place it in a desirable CNS chemical space [1]. Researchers can procure it to experimentally validate these in silico predictions and benchmark the methylsulfonyl-azabicyclic scaffold against other bicyclic amine cores in permeability and solubility assays, using the N-des-methylsulfonyl analog as a direct comparator for the influence of the sulfonyl group .

Analytical Reference Standard for Chromatographic Method Development

With a vendor-reported HPLC purity of ≥95%, this compound can serve as a reference standard for developing and validating analytical methods to resolve structurally similar azabicyclic acetamides, including potential process impurities or degradation products [1]. Its consistent purity profile, relative to analogs with less stringent quality reporting, supports its use in quantitative NMR or LC-MS method calibration.

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